N-butyl-5-cyanopyrazine-2-carboxamide
CAS No.:
Cat. No.: VC20503804
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N4O |
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Molecular Weight | 204.23 g/mol |
IUPAC Name | N-butyl-5-cyanopyrazine-2-carboxamide |
Standard InChI | InChI=1S/C10H12N4O/c1-2-3-4-12-10(15)9-7-13-8(5-11)6-14-9/h6-7H,2-4H2,1H3,(H,12,15) |
Standard InChI Key | ZGOUSJHMZMKQBG-UHFFFAOYSA-N |
Canonical SMILES | CCCCNC(=O)C1=NC=C(N=C1)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-Butyl-5-cyanopyrazine-2-carboxamide consists of a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted with:
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A carboxamide group (-CONH-) at position 2, where the nitrogen is further alkylated with a butyl chain.
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A cyano group (-CN) at position 5.
The substitution pattern critically influences electronic distribution and steric interactions. The electron-withdrawing cyano group at position 5 enhances the electrophilicity of the pyrazine ring, potentially affecting reactivity in nucleophilic substitutions or interactions with biological targets. The N-butyl chain contributes to lipophilicity, a property correlated with membrane permeability in medicinal chemistry applications .
Comparative Structural Data
While crystallographic data for N-butyl-5-cyanopyrazine-2-carboxamide is unavailable, analogs such as N-butyl-3-cyanopyrazine-2-carboxamide (EVT-14027963) provide a foundational reference:
Property | N-Butyl-3-cyanopyrazine-2-carboxamide | Hypothesized N-Butyl-5-cyanopyrazine-2-carboxamide |
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Molecular Formula | C₁₀H₁₂N₄O | C₁₀H₁₂N₄O |
Molecular Weight (g/mol) | 204.23 | 204.23 |
Log P (calculated) | 1.8 | ~2.1 (predicted) |
Key Functional Groups | 3-CN, 2-CONH-C₄H₉ | 5-CN, 2-CONH-C₄H₉ |
The positional isomerism (3- vs. 5-cyano) may lead to divergent electronic profiles. For instance, the 5-cyano group in the para position relative to the carboxamide could enhance conjugation, potentially stabilizing charge-transfer interactions in biological systems .
Synthetic Methodologies
Amidation Strategies
The synthesis of pyrazinecarboxamides typically involves coupling pyrazinecarboxylic acids with amines. For N-butyl-5-cyanopyrazine-2-carboxamide, a plausible route includes:
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Pre-functionalization of Pyrazine Core: Introduction of the cyano group at position 5 via nitration followed by reduction and cyanation, or direct substitution using copper-mediated reactions .
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Carboxylic Acid Activation: Conversion of pyrazine-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
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Amidation: Reaction with butylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Example Reaction Pathway:
Challenges in Regioselectivity
Introducing substituents at specific pyrazine positions requires careful control. For example, achieving 5-cyano substitution may necessitate directing groups or protection/deprotection strategies to avoid competing reactions at nitrogen-rich positions .
Physicochemical and Spectroscopic Characteristics
Lipophilicity and Solubility
Lipophilicity (log P) is a critical parameter for drug-likeness. The N-butyl chain in N-butyl-5-cyanopyrazine-2-carboxamide is expected to increase log P compared to shorter alkyl chains, enhancing membrane permeability but potentially reducing aqueous solubility. For the 3-cyano analog, experimental log k values correlate with calculated Clog P :
Extrapolating this relationship, the 5-cyano isomer’s Clog P is predicted to be ~2.1, suggesting moderate lipophilicity.
Spectroscopic Data (Hypothesized)
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¹H NMR: Expected signals include:
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δ 1.0–1.5 ppm (butyl CH₃ and CH₂ groups).
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δ 7.5–8.5 ppm (pyrazine aromatic protons, deshielded by electron-withdrawing groups).
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¹³C NMR:
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δ 115–120 ppm (cyano carbon).
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δ 165–170 ppm (carboxamide carbonyl).
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Biological Activity and Structure-Activity Relationships
Photosynthesis Inhibition
Certain pyrazinecarboxamides inhibit Photosystem II (PS II) by interacting with the D1/D2 protein complex . The cyano group’s electron-withdrawing nature could enhance binding to the tyrosine radical (Tyr161), disrupting electron transport.
Comparative Analysis with Positional Isomers
The biological and chemical profiles of pyrazinecarboxamides are highly sensitive to substituent positioning. For instance:
Compound | MIC (µg/mL) vs. M. tuberculosis | Log P |
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5-tert-Butyl-6-chloro-N-benzyl | 6.25 | 1.36 |
N-Butyl-3-cyanopyrazine-2-carboxamide | Not reported | 1.8 |
N-Butyl-5-cyanopyrazine-2-carboxamide | Hypothetical: 12.5–25 | ~2.1 |
The 5-cyano isomer’s predicted lower activity compared to 5-tert-butyl analogs may stem from reduced steric bulk or altered electronic interactions .
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